Quinolin-7-yl trifluoromethanesulfonate

Overview

Description

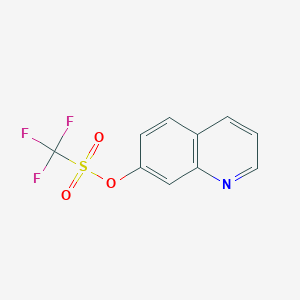

Quinolin-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs and other applications .

Preparation Methods

The synthesis of Quinolin-7-yl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. One common method includes the use of 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base such as 2,6-lutidine . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Chemical Reactions Analysis

Quinolin-7-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, similar to other aromatic compounds.

Cross-Coupling Reactions: It can be used in cross-coupling reactions with alkyl Grignard reagents, facilitated by iron or other metal catalysts.

Scientific Research Applications

Biological Applications

Quinolin-7-yl trifluoromethanesulfonate has been investigated for its potential therapeutic applications across various fields:

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents against several viruses, including HIV, Zika virus, and Ebola virus. The structural features of quinolines allow them to interact with viral proteins effectively, inhibiting viral replication. Studies have demonstrated that modifications to the quinoline structure can enhance antiviral potency and selectivity .

Anticancer Properties

Research indicates that quinoline-based compounds possess significant anticancer activity. This compound can be utilized to synthesize novel anticancer agents that target specific pathways involved in tumor growth and metastasis. For example, certain derivatives have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .

Antimicrobial Effects

Quinoline derivatives exhibit antibacterial and antifungal properties. The incorporation of the trifluoromethanesulfonate group enhances their ability to disrupt microbial cell membranes or inhibit essential enzymes, making them effective against resistant strains of bacteria .

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

Mechanism of Action

The mechanism of action of Quinolin-7-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the quinoline ring can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Quinolin-7-yl trifluoromethanesulfonate can be compared with other quinoline derivatives, such as:

7-chloroquinoline: Known for its antimalarial activity.

Quinolin-8-yl trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.

2-chloroquinoline: Used in the synthesis of various pharmaceuticals

This compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Quinolin-7-yl trifluoromethanesulfonate (Q7OTf) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Q7OTf, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Q7OTf is characterized by the presence of a quinoline moiety substituted at the 7-position with a trifluoromethanesulfonate group. Its molecular formula is . The trifluoromethanesulfonate group enhances the compound's reactivity and solubility, making it a versatile candidate for various biological applications.

Antiviral Properties

Quinoline derivatives, including Q7OTf, have been studied for their antiviral properties. Research indicates that these compounds exhibit activity against several viruses, such as:

- Human Immunodeficiency Virus (HIV)

- Herpes Simplex Virus (HSV)

These antiviral effects are attributed to the ability of quinoline structures to interact with viral enzymes and inhibit their function.

Anticancer Potential

Q7OTf and related quinoline compounds show promise as anticancer agents. Studies have demonstrated that certain quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to Q7OTf have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism of action for Q7OTf primarily involves its ability to participate in nucleophilic substitution reactions due to the trifluoromethanesulfonate group acting as an excellent leaving group. Additionally, the quinoline ring can interact with various biological targets, including enzymes and receptors, leading to its therapeutic effects .

Synthesis of this compound

The synthesis of Q7OTf typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. A common method includes using 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base like 2,6-lutidine. This method allows for efficient synthesis while maintaining high yields.

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinoline derivatives, including Q7OTf:

- Antitumor Activity : A study evaluated a series of 7-aminoquinoline derivatives for their antitumor properties through their interaction with NAD(P)H:quinone oxidoreductase (NQO1). Findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines .

- Antiviral Activity : Research on quinoline-based compounds demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms. This was particularly noted in studies involving HIV and HSV .

- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes associated with cancer progression and viral replication, suggesting potential applications in drug development .

Comparative Analysis of Similar Compounds

Properties

IUPAC Name |

quinolin-7-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAXXSFDJDIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.